molecular formula C16H17NO5 B2373212 1-(2-oxotetrahydro-3-furanyl)-3-(4',5'-dimethyl-1',3'-dioxolynyl)-1,3-dihydro-2H-indol-2-one CAS No. 1008999-03-8

1-(2-oxotetrahydro-3-furanyl)-3-(4',5'-dimethyl-1',3'-dioxolynyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2373212
CAS No.: 1008999-03-8
M. Wt: 303.314
InChI Key: GUNWZWMWZLWNSC-UHFFFAOYSA-N
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Description

1-(2-oxotetrahydro-3-furanyl)-3-(4’,5’-dimethyl-1’,3’-dioxolynyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxotetrahydro-3-furanyl)-3-(4’,5’-dimethyl-1’,3’-dioxolynyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials might include a furan derivative, an indole derivative, and a dioxolane derivative. Key steps could involve:

    Formation of the furan ring: This might involve cyclization reactions under acidic or basic conditions.

    Indole synthesis: This could be achieved through Fischer indole synthesis or other methods.

    Coupling reactions: The final compound might be formed through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Green chemistry principles: Implementing environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-oxotetrahydro-3-furanyl)-3-(4’,5’-dimethyl-1’,3’-dioxolynyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions could lead to the formation of alcohols or amines.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-oxotetrahydro-3-furanyl)-3-(4’,5’-dimethyl-1’,3’-dioxolynyl)-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating specific enzymes.

    Receptor interactions: Modulating receptor activity to produce a biological effect.

    Pathway modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2-oxotetrahydro-3-furanyl)-3-(4’,5’-dimethyl-1’,3’-dioxolynyl)-1,3-dihydro-2H-indol-2-one: This compound is unique due to its specific combination of functional groups.

    Other indole derivatives: Compounds with similar indole structures but different substituents.

    Furan derivatives: Compounds with furan rings but different functional groups.

Uniqueness

The uniqueness of 1-(2-oxotetrahydro-3-furanyl)-3-(4’,5’-dimethyl-1’,3’-dioxolynyl)-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups, which might confer unique chemical and biological properties.

Properties

IUPAC Name

4,5-dimethyl-1'-(2-oxooxolan-3-yl)spiro[1,3-dioxolane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-9-10(2)22-16(21-9)11-5-3-4-6-12(11)17(15(16)19)13-7-8-20-14(13)18/h3-6,9-10,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNWZWMWZLWNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2(O1)C3=CC=CC=C3N(C2=O)C4CCOC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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